

An In-depth Technical Guide to 3-Ethyl-2-methyloctane

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Compound of Interest

Compound Name: 3-Ethyl-2-methyloctane

Cat. No.: B14551914

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This technical guide provides a comprehensive overview of the chemical compound **3-Ethyl-2-methyloctane**, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical breakdown of its IUPAC naming. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-Ethyl-2-methyloctane**.^[1] This name is derived from its chemical structure, which consists of an eight-carbon backbone (octane) with a methyl group at the second carbon and an ethyl group at the third carbon.

Common synonyms and identifiers for this compound include:

- 2-methyl-3-ethyloctane^[2]
- CAS Number: 62016-16-4^[1]

Physicochemical Properties

A summary of the key quantitative data for **3-Ethyl-2-methyloctane** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₄	[1]
Molecular Weight	156.31 g/mol	[1][2]
Density	0.754 g/mL	[2]
Boiling Point	185 °C	[2]
Refractive Index	1.424	[2]

Experimental Protocol: Synthesis of 3-Ethyl-2-methyloctane

The synthesis of unsymmetrical, branched alkanes such as **3-Ethyl-2-methyloctane** can be effectively achieved through the Corey-House synthesis.[3][4][5][6] This method allows for the coupling of two different alkyl groups, providing a versatile route to a wide range of alkanes.[3][5][6]

Principle

The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][7] This reaction is highly effective for forming carbon-carbon bonds and is particularly useful for synthesizing alkanes with specific branching.[5][6]

Proposed Synthesis of 3-Ethyl-2-methyloctane

This protocol outlines a plausible synthetic route to **3-Ethyl-2-methyloctane** starting from readily available precursors.

Step 1: Preparation of the Gilman Reagent (Lithium di(pentan-2-yl)cuprate)

- Materials:
 - 2-bromopentane
 - Lithium metal

- Anhydrous diethyl ether
- Copper(I) iodide (CuI)
- Procedure:
 1. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place small pieces of lithium metal in anhydrous diethyl ether.
 2. Slowly add a solution of 2-bromopentane in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
 3. After the addition is complete, continue stirring the mixture at room temperature until the lithium is consumed, forming a solution of pentan-2-yllithium.
 4. In a separate flask, prepare a suspension of copper(I) iodide in anhydrous diethyl ether, and cool it in an ice bath.
 5. Slowly add the prepared pentan-2-yllithium solution to the copper(I) iodide suspension with vigorous stirring. This will form the Gilman reagent, lithium di(pentan-2-yl)cuprate, which will appear as a dark-colored solution or suspension.

Step 2: Coupling Reaction to form **3-Ethyl-2-methyloctane**

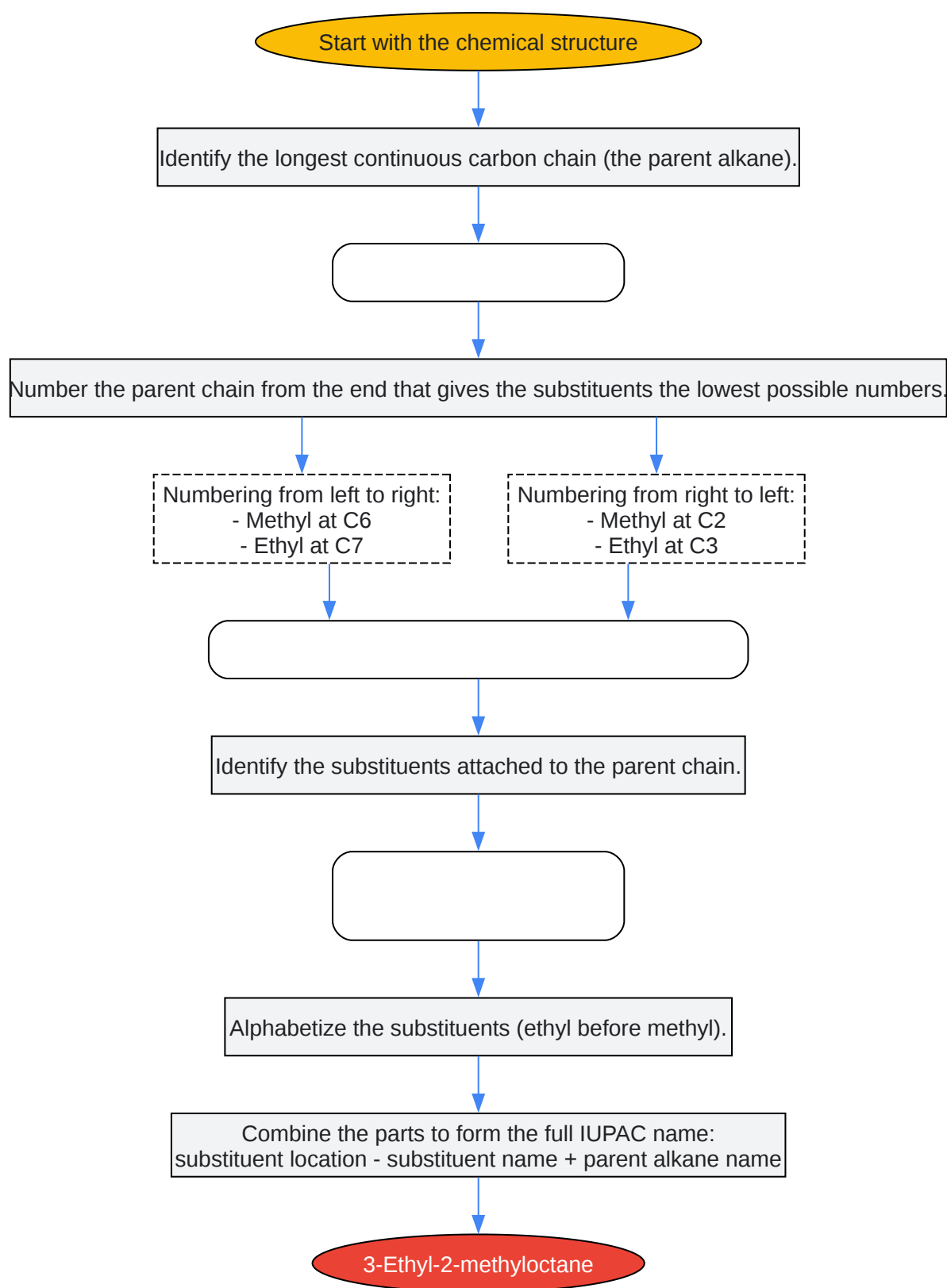
- Materials:
 - Lithium di(pentan-2-yl)cuprate solution (from Step 1)
 - 3-bromohexane
 - Anhydrous diethyl ether
- Procedure:
 1. To the freshly prepared Gilman reagent at low temperature (e.g., 0 °C), slowly add a solution of 3-bromohexane in anhydrous diethyl ether.

2. Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the coupling reaction.
3. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
4. Separate the organic layer, and wash it sequentially with water and brine.
5. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
6. The crude product can be purified by fractional distillation to yield pure **3-Ethyl-2-methyloctane**.

Mandatory Visualization

IUPAC Naming Workflow for 3-Ethyl-2-methyloctane

The following diagram illustrates the logical steps involved in determining the IUPAC name for **3-Ethyl-2-methyloctane**.



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Caption: IUPAC Naming Workflow for **3-Ethyl-2-methyloctane**.

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